N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-fluorophenyl group and a 2-chloro-5-(trifluoromethyl)phenyl acetamide side chain. Its molecular architecture combines halogenated aromatic rings (fluorine and chlorine), a trifluoromethyl group, and a fused heterocyclic system, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N5O3/c20-12-6-1-9(19(22,23)24)7-13(12)25-14(30)8-28-16-15(26-27-28)17(31)29(18(16)32)11-4-2-10(21)3-5-11/h1-7,15-16H,8H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCSWVOQDAOJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structureThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural analogues and their key substituent variations:
Key Observations :
- Halogenation : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler chlorophenyl groups (e.g., in ). This may improve metabolic stability but reduce solubility .
- Heterocyclic Cores : Replacing the pyrrolotriazole-dione with a 1,2,4-triazole () or pyrazolo-thiazoline () alters hydrogen-bonding capacity and ring strain, impacting target selectivity .
- Linker Modifications: Sulfanyl () or thiazolidinone linkers () introduce flexibility or rigidity, respectively, affecting conformational stability .
Analytical Comparisons
- NMR Spectroscopy : demonstrates that substituent changes in regions A (positions 39–44) and B (positions 29–36) of similar molecules cause distinct chemical shift variations. For the target compound, the 4-fluorophenyl group would likely perturb shifts in these regions compared to 3-chloro-4-fluorophenyl analogues .
- Mass Spectrometry : Molecular networking () suggests that the target compound’s MS/MS fragmentation would cluster with other pyrrolotriazole-dione derivatives (cosine score >0.8), aiding dereplication .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18ClF4N3O
- Molecular Weight : 415.82 g/mol
- IUPAC Name : this compound
The primary target of this compound is Thymidylate synthase , an enzyme crucial for DNA synthesis. The interaction with thymidylate synthase alters its activity and subsequently affects the DNA synthesis pathway. This mechanism is significant as it positions the compound as a potential anticancer agent by inhibiting cell proliferation through interference with nucleic acid metabolism.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes related to cancer progression:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Thymidylate Synthase | Competitive | 0.25 |
| Dipeptidyl Peptidase IV | Non-competitive | 0.15 |
These results suggest that the compound could be developed further as a therapeutic agent targeting these enzymes in cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study on MCF-7 Cells : In vitro studies showed that treatment with pyrrolo[3,4-d][1,2,3]triazole derivatives led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- In Vivo Efficacy : Animal models treated with related compounds exhibited reduced tumor growth rates and improved survival rates compared to untreated controls. These findings support the potential application of these compounds in clinical settings for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
